molecular formula C9H11ClN2O2 B13659626 Ethyl 3-amino-6-chloro-4-methylpicolinate

Ethyl 3-amino-6-chloro-4-methylpicolinate

Cat. No.: B13659626
M. Wt: 214.65 g/mol
InChI Key: RAYLTRNNXWHJSI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-chloro-4-methylpicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of an ethyl ester group, an amino group, a chloro substituent, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-chloro-4-methylpicolinate typically involves the reaction of 3-amino-6-chloro-4-methylpyridine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-amino-6-chloro-4-methylpyridine and ethyl chloroformate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the controlled reaction under optimized conditions, and the purification of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-chloro-4-methylpicolinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group may result in hydroxyl or alkoxy derivatives.

Scientific Research Applications

Ethyl 3-amino-6-chloro-4-methylpicolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-chloro-4-methylpicolinate involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through pathways involving enzyme inhibition or receptor binding, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-methylpicolinate: Lacks the chloro substituent.

    Ethyl 3-amino-6-chloropicolinate: Lacks the methyl group.

    Ethyl 3-amino-4-chloro-6-methylpicolinate: Different substitution pattern on the pyridine ring.

Uniqueness

Ethyl 3-amino-6-chloro-4-methylpicolinate is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 3-amino-6-chloro-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)8-7(11)5(2)4-6(10)12-8/h4H,3,11H2,1-2H3

InChI Key

RAYLTRNNXWHJSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=N1)Cl)C)N

Origin of Product

United States

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